molecular formula C9H16O B563140 (E)-Nona-2,8-dien-1-OL CAS No. 100606-74-4

(E)-Nona-2,8-dien-1-OL

Cat. No.: B563140
CAS No.: 100606-74-4
M. Wt: 140.22 g/mol
InChI Key: CCRUWKGRGWGPNE-UHFFFAOYSA-N
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Description

(E)-Nona-2,8-dien-1-OL: is a primary allylic alcohol with the molecular formula C9H16O . It is characterized by the presence of two double bonds at positions 2 and 8, and a hydroxyl group at position 1. This compound is known for its role as a flavoring agent and fragrance, and it is also a plant metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (E)-Nona-2,8-dien-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the double bonds can yield saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Nonadienal or nonadienoic acid.

    Reduction: Nonadienol.

    Substitution: Nonadienyl chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-Nona-2,8-dien-1-OL involves its interaction with molecular targets through its double bonds and hydroxyl group. These interactions can lead to various biochemical transformations, such as oxidation and reduction reactions. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific arrangement of double bonds and hydroxyl group, which imparts distinct chemical reactivity and biological roles compared to other similar compounds.

Properties

CAS No.

100606-74-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-2,8-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,7-8,10H,1,3-6,9H2

InChI Key

CCRUWKGRGWGPNE-UHFFFAOYSA-N

SMILES

C=CCCCCC=CCO

Canonical SMILES

C=CCCCCC=CCO

Origin of Product

United States

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